
((2S,6R)-6-(P-Tolyl)tetrahydro-2H-pyran-2-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2S,6R)-6-(P-Tolyl)tetrahydro-2H-pyran-2-YL)methanamine is a chiral amine compound with a tetrahydropyran ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,6R)-6-(P-Tolyl)tetrahydro-2H-pyran-2-YL)methanamine typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of a suitable precursor, such as a hydroxy ketone, under acidic conditions.
Introduction of the P-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
((2S,6R)-6-(P-Tolyl)tetrahydro-2H-pyran-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride (NaH), and a suitable solvent, like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((2S,6R)-6-(P-Tolyl)tetrahydro-2H-pyran-2-YL)methanamine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structure allows it to mimic natural substrates, making it useful in probing enzyme mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ((2S,6R)-6-(P-Tolyl)tetrahydro-2H-pyran-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ((2S,6R)-6-(Phenyl)tetrahydro-2H-pyran-2-YL)methanamine
- ((2S,6R)-6-(Methyl)tetrahydro-2H-pyran-2-YL)methanamine
- ((2S,6R)-6-(Ethyl)tetrahydro-2H-pyran-2-YL)methanamine
Uniqueness
((2S,6R)-6-(P-Tolyl)tetrahydro-2H-pyran-2-YL)methanamine is unique due to the presence of the p-tolyl group, which imparts specific steric and electronic properties. This can influence the compound’s reactivity and its interactions with biological targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
[(2S,6R)-6-(4-methylphenyl)oxan-2-yl]methanamine |
InChI |
InChI=1S/C13H19NO/c1-10-5-7-11(8-6-10)13-4-2-3-12(9-14)15-13/h5-8,12-13H,2-4,9,14H2,1H3/t12-,13+/m0/s1 |
InChI-Schlüssel |
FDPIBCTYPGSYAR-QWHCGFSZSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@H]2CCC[C@H](O2)CN |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CCCC(O2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



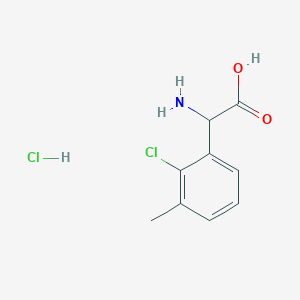
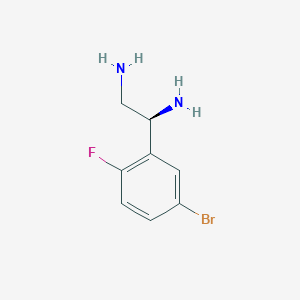
![1,3,6-Trimethyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one](/img/structure/B15236009.png)


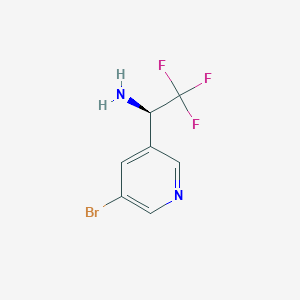
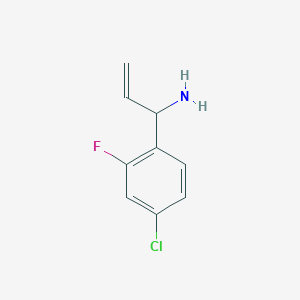



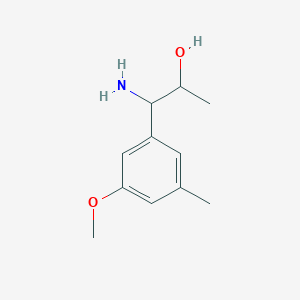
![1-(4-[(2-Fluorophenyl)methoxy]phenyl)ethan-1-amine](/img/structure/B15236083.png)
![6-Chloro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B15236090.png)
